N-Boc-Benzotriazole

Overview

Description

N-Boc-Benzotriazole is a derivative of Benzotriazole, a versatile synthetic auxiliary with unique physicochemical properties . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . An efficient method for the synthesis of N-acyl-benzotriazoles from a wide variety of protected amino acids has been developed . Recent developments in benzotriazole methodology have grown from an obscure level to very high popularity .Molecular Structure Analysis

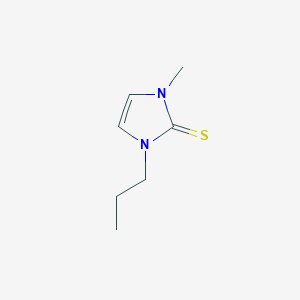

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . Benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales .Physical And Chemical Properties Analysis

Benzotriazole is a very weak base with a pKa of 8.2 . It is quite a stable molecule because the fused benzene ring gives additional strength to the stability of the conjugate base .Scientific Research Applications

Developmental Effects in Marine Invertebrates

- A study by Kádár et al. (2010) focused on benzotriazoles' developmental toxicity in the marine invertebrate Ciona intestinalis. The research highlighted the potential of benzotriazole to interfere with the regulation of embryo development in protochordates.

Chiral α-Aminoacylation Reagents

- Katritzky et al. (2002) developed chiral α-N-(tert-butoxycarbonyl)aminoacylbenzotriazoles [(N-Boc-aminoacyl)-benzotriazoles], which are stable crystalline intermediates used in reactions with amines to produce α-(N-Boc-amino)amides. This study demonstrates the application of these compounds in synthesizing protected amino acids (Katritzky et al., 2002).

Ecotoxicological Implications

- Fent et al. (2014) examined the hormonal activity of benzotriazole UV-stabilizers (BUVs) and their effects on zebrafish eleuthero-embryos. The study found that BUVs and benzotriazole have potential ecotoxicological implications in aquatic organisms (Fent et al., 2014).

Medicinal Chemistry and Biological Behavior

- Anjana and Kumar (2021) reviewed the significance of benzotriazole derivatives in medicinal chemistry, highlighting their wide spectrum of pharmacological activities (Anjana & Kumar, 2021).

Corrosion Inhibitors

- Studies by Gruden et al. (2001) and Finšgar & Milošev (2010) explored benzotriazole derivatives as corrosion inhibitors, focusing on their effects during wastewater treatment processes and as inhibitors for copper and its alloys (Gruden et al., 2001; Finšgar & Milošev, 2010).

Synthesis of Protected Amino Acids

- Ibrahim et al. (2011) used benzotriazole reagents to synthesize Fmoc-, Boc-, and Alloc-protected amino acids, highlighting the role of benzotriazoles in peptide synthesis (Ibrahim et al., 2011).

Environmental Persistence and Toxicity

- Huntscha et al. (2014) and Alotaibi et al. (2015) investigated the environmental degradation and toxicity of benzotriazoles, providing insights into their persistence and impact in aquatic ecosystems (Huntscha et al., 2014; Alotaibi et al., 2015).

Lubricant Additives

- Liping et al. (2014) synthesized benzotriazole borate derivatives as environmentally friendly additives for lubricants, demonstrating their effectiveness in tribological applications (Liping et al., 2014).

Antiviral Activities

- Corona et al. (2020) highlighted the importance of benzotriazole derivatives in biomedical research, particularly their antiviral activities (Corona et al., 2020).

Analytical Methods for Detection

- Zhang et al. (2011) and Montesdeoca-Esponda et al. (2012) developed methods for detecting benzotriazoles in environmental samples, contributing to the understanding of their distribution and impact (Zhang et al., 2011; Montesdeoca-Esponda et al., 2012).

Mechanism of Action

Target of Action

N-Boc-Benzotriazole is primarily used as a synthetic auxiliary in the field of organic chemistry . It is particularly useful in the synthesis of peptides and peptide conjugates . The primary targets of this compound are the carboxylic acid derivatives of amino acids and other compounds frequently used in drug discovery .

Mode of Action

This compound acts as an acylating agent . It reacts with different types of amines to produce amides . This property has been used in stepwise and fragment peptide synthesis to give peptides and peptide conjugates . The reaction of carboxylic acid derivatives with benzotriazole in the presence of T3P_ yields the corresponding N-acyl-benzotriazoles .

Biochemical Pathways

The use of this compound in peptide synthesis impacts the biochemical pathways associated with peptide and protein formation . It allows for the construction of peptides and peptide conjugates with good yields and purities on solid-phase or in solution . It also enables the synthesis of cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides .

Pharmacokinetics

Its use in the synthesis of peptides and peptide conjugates may influence the adme (absorption, distribution, metabolism, and excretion) properties of these compounds .

Result of Action

The result of this compound’s action is the formation of a variety of peptide structures, including cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides . These peptide structures can be used in the development of new pharmaceutical lead structures .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the reaction of carboxylic acid derivatives with benzotriazole to form N-acyl-benzotriazoles requires the presence of T3P_ . Additionally, the stability of this compound and its derivatives can be affected by light exposure .

Safety and Hazards

Future Directions

Benzotriazole derivatives have been used in the synthesis of a representative set of simple, yet versatile, 1H-benzotriazole derivatives . They have also been used in the synthesis of six-membered nitrogen heterocycles such as 2-vinylpiperidines . A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) has been developed .

properties

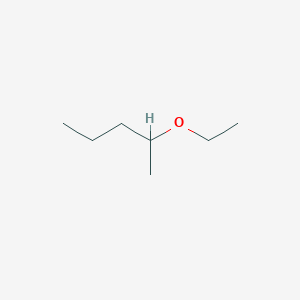

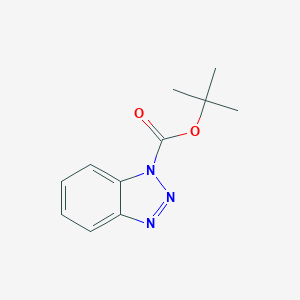

IUPAC Name |

tert-butyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMQPTCDOIQMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395399 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130384-98-4 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.